N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a benzo[d]thiazole core, a thiophene ring, and a diallylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Diallylsulfamoyl Group: The benzo[d]thiazole intermediate is then reacted with diallylamine and a sulfonyl chloride (such as chlorosulfonic acid) to introduce the diallylsulfamoyl group.
Attachment of the Thiophene Ring: The final step involves the acylation of the benzo[d]thiazole derivative with a thiophene-2-yl acetic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diallylsulfamoyl group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the thiophene and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties. The presence of the benzo[d]thiazole and thiophene rings, along with the diallylsulfamoyl group, suggests potential activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action for N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through binding interactions facilitated by its functional groups. The benzo[d]thiazole and thiophene rings could engage in π-π stacking interactions, while the diallylsulfamoyl group might form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(furan-2-yl)acetamide
- N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide
Uniqueness
Compared to these similar compounds, N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the specific combination of the benzo[d]thiazole core, thiophene ring, and diallylsulfamoyl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-3-9-22(10-4-2)28(24,25)15-7-8-16-17(13-15)27-19(20-16)21-18(23)12-14-6-5-11-26-14/h3-8,11,13H,1-2,9-10,12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSMDBDQRPSPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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